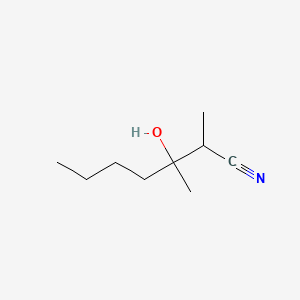![molecular formula C23H18N2O7 B14202055 1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) CAS No. 834880-15-8](/img/structure/B14202055.png)
1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes a phenylene core with prop-2-yn-1-yloxy and nitrobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) typically involves multiple steps. One common route includes the alkylation of 4-nitrophenol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)nitrobenzene. This intermediate is then reacted with 1,3-bis(bromomethyl)benzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitrobenzene derivatives.
科学的研究の応用
1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 1,1’-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the prop-2-yn-1-yloxy groups can undergo nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
特性
CAS番号 |
834880-15-8 |
|---|---|
分子式 |
C23H18N2O7 |
分子量 |
434.4 g/mol |
IUPAC名 |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C23H18N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h1,3-12,14H,13,15-16H2 |
InChIキー |
CEPMQXHCXSHAMK-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


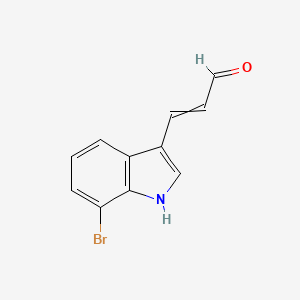
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
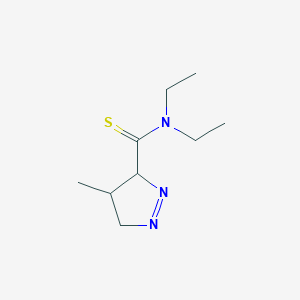
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
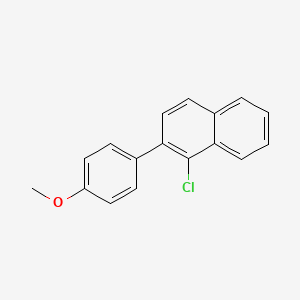
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
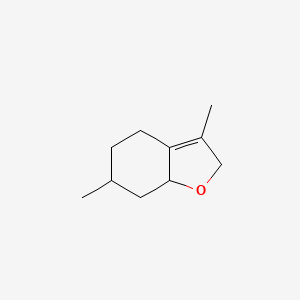
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
